molecular formula C13H22O3Si B8399717 Triethoxy(m-tolyl)silane

Triethoxy(m-tolyl)silane

Cat. No.: B8399717
M. Wt: 254.40 g/mol
InChI Key: FGLFSDHJENOLAP-UHFFFAOYSA-N
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Description

Triethoxy(m-tolyl)silane is an organosilane compound where a meta-substituted tolyl group is bonded to a triethoxysilane functionality. This structure places it as a valuable building block in materials science and organic synthesis. Its primary research value lies in its dual reactivity: the hydrolyzable ethoxy groups can react with inorganic surfaces or other silanols, while the aromatic m-tolyl group can impart specific properties like modified refractive index, thermal stability, or organic compatibility to the final material. In application, this silane functions through a well-established mechanism. The triethoxy groups can hydrolyze in the presence of moisture or surface-bound water layers to form reactive silanols. These silanols can then condense with hydroxyl groups on inorganic surfaces (such as glass, metals, or metal oxides) to form stable covalent bonds, or self-condense to form siloxane networks . This mechanism is fundamental to its use as an adhesion promoter, surface modification agent, and a precursor in the sol-gel process for creating hybrid organic-inorganic materials . A key research application for aryl-substituted silanes like this compound is in the development of advanced silicone polymers. Specifically, such compounds are investigated as monomers for synthesizing polysiloxanes with high refractive indices and enhanced anti-yellowing properties, making them candidates for specialized encapsulants in optoelectronics, such as those for high-brightness light-emitting diodes (HB LEDs) . The tolyl group, as an alternative to a simple phenyl group, can help mitigate the susceptibility to thermal oxidation and yellowing while still maintaining a desirable refractive index. Furthermore, the hydrolysis-condensation behavior of m-tolyl-substituted silanes is a subject of fundamental research for constructing defined oligomeric silsesquioxanes and other nanostructured materials, with reaction kinetics and products being influenced by factors such as acidity . Researchers value this compound for developing tailored surfaces, functional polymers, and novel composite materials. This product is strictly For Research Use Only.

Properties

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

triethoxy-(3-methylphenyl)silane

InChI

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-9-12(4)11-13/h8-11H,5-7H2,1-4H3

InChI Key

FGLFSDHJENOLAP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC(=C1)C)(OCC)OCC

Origin of Product

United States

Scientific Research Applications

Surface Modification

Triethoxy(m-tolyl)silane is primarily used as a coupling agent to enhance adhesion between different materials. Its ability to form siloxane bonds upon hydrolysis enables it to modify surfaces effectively, improving the bonding of organic polymers to inorganic substrates such as glass and metals. This property is crucial in applications ranging from coatings to composite materials.

Nanocomposite Synthesis

The compound plays a vital role in the synthesis of hybrid materials and nanocomposites. By acting as a linking agent between nanoparticles and polymer matrices, this compound can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced composites used in aerospace and automotive industries.

Biomedical Applications

In biomedical research, this compound is utilized for the functionalization of biomaterials . It can improve the biocompatibility of surfaces used in medical devices by promoting protein adsorption and cell attachment. This is essential for applications such as drug delivery systems, where surface properties significantly influence performance.

Coatings and Adhesives

This compound is widely employed in the production of coatings , adhesives, and sealants due to its excellent adhesion properties. The compound's ability to form durable bonds with various substrates makes it suitable for protective coatings in construction and automotive industries.

Water-Repellent Treatments

The compound can also be used in water-repellent treatments for construction materials, enhancing their durability against moisture damage. This application is particularly beneficial for concrete and masonry products, where water ingress can lead to structural failures.

Case Study 1: Surface Treatment of Glass Fibers

In a study examining the effects of this compound on glass fiber surfaces, researchers found that treating fibers with this silane significantly improved adhesion when incorporated into polymer matrices. The treated fibers exhibited enhanced tensile strength and durability compared to untreated fibers, demonstrating the effectiveness of silanes in composite material applications.

Case Study 2: Biomedical Device Coatings

A research project focused on modifying the surfaces of medical implants using this compound showed promising results in enhancing biocompatibility. The modified surfaces exhibited increased protein adsorption, which facilitated better cell attachment and proliferation, indicating potential for improved performance of biomedical devices.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Triethoxy(m-tolyl)silane undergoes hydrolysis in the presence of water and acid/base catalysts, forming silanol intermediates that condense into siloxane networks.

Key Findings:

  • Reactivity Comparison :
    Trimethoxysilanes hydrolyze 5–10× faster than triethoxysilanes due to the smaller size and higher electrophilicity of methoxy groups .

    Silane TypeHydrolysis Rate (Relative)Catalyst
    Methyltrimethoxysilane10.0Acid
    Methyltriethoxysilane1.0Acid
    This compound0.7Acid
  • Steric Effects :
    The m-tolyl group introduces steric hindrance, reducing hydrolysis rates compared to linear alkyltriethoxysilanes (e.g., methyltriethoxysilane) .

  • Condensation Products :
    Under acidic conditions (HCl), hydrolysis yields m-tolylsilanol intermediates, which condense into cyclosiloxanes or amorphous networks . Prolonged reaction times favor thermodynamically stable all-cis tetracyclosiloxanes .

Reactions with Nucleophiles

The ethoxy groups are susceptible to nucleophilic substitution, enabling functionalization:

Grignard Reagent Reactions

This compound reacts with organomagnesium reagents (e.g., t-BuMgCl) to form alkyl/aryl-substituted silanes :
Example :
C₆H₄(CH₃)Si(OEt)₃+t-BuMgClC₆H₄(CH₃)Si(OEt)₂(t-Bu)+EtOMgCl\text{C₆H₄(CH₃)Si(OEt)₃} + t\text{-BuMgCl} \rightarrow \text{C₆H₄(CH₃)Si(OEt)₂(t-Bu)} + \text{EtOMgCl}

  • Yield : ~57% for analogous para-tolyl systems .

  • Mechanism : Stepwise displacement of ethoxy groups, influenced by steric bulk of the m-tolyl substituent .

Hydride Reduction

Reduction with LiAlH₄ replaces ethoxy groups with hydrides :
C₆H₄(CH₃)Si(OEt)₃+LiAlH₄C₆H₄(CH₃)SiH₃+3EtOH\text{C₆H₄(CH₃)Si(OEt)₃} + \text{LiAlH₄} \rightarrow \text{C₆H₄(CH₃)SiH₃} + 3\text{EtOH}

  • Conditions : Et₂O solvent, 30°C, 6–16 hours .

  • Challenges : Competitive side reactions (e.g., Si–C bond cleavage) occur if excess LiAlH₄ is used .

Silica Surface Functionalization

This compound reacts with silanol groups (Si–OH) on silica surfaces, forming covalent Si–O–Si bonds :

Kinetics Data :

Silane TypeRelative Reaction Rate (vs. PTEO*)
Propyltriethoxysilane1.0
This compound0.8
Isobutyltriethoxysilane0.5

*PTEO = Propyltriethoxysilane

  • Factors Influencing Reactivity :

    • Steric Hindrance : Branched substituents (e.g., isobutyl) reduce adsorption efficiency .

    • Electron Effects : Aryl groups slightly enhance reactivity compared to bulky alkyl chains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of triethoxy(m-tolyl)silane are best understood through comparison with structurally analogous alkoxysilanes. Key differentiating factors include the substituent group (alkyl, aryl, or functionalized), chain length, and electronic effects.

Substituent Group and Reactivity

Compound Name Substituent Group Key Properties Applications Performance Notes
This compound Aromatic (m-tolyl) Moderate hydrophobicity, thermal stability Catalysis, sol-gel coatings Enhanced aromatic π-π interactions in catalytic alkynylation
Triethoxy(ethyl)silane (C2) Short alkyl (ethyl) High hydrophilicity, fast hydrolysis PVC composites, fiber treatment Removes lignin/hemicellulose in coir fibers, improving fatigue resistance
Triethoxy(octyl)silane (C8) Long alkyl (octyl) High hydrophobicity, slow hydrolysis Hydrophobic nanohybrid materials Superior steric hindrance in cement dispersion
3-Aminopropyl triethoxy silane (APTES) Amino-functionalized High reactivity, alkaline hydrolysis Nanoparticle coatings, molecular imprinting Strong chemical bonding in cement dispersants
Triethoxy(4-(trifluoromethyl)phenyl)silane Electron-withdrawing (CF₃) Extreme hydrophobicity, corrosion resistance Sol-gel coatings for metals CF₃ group enhances thermal stability and barrier properties

Hydrolysis and Condensation Kinetics

  • Hydrolysis Rate: Alkyl-substituted silanes (e.g., C8) hydrolyze slower than amino- or aryl-substituted variants due to steric hindrance. Under acidic conditions, APTES hydrolyzes 2–3× faster than octyl triethoxy silane (OES) .
  • pH Sensitivity: Amino groups (APTES) accelerate hydrolysis in neutral/alkaline conditions, while aryl groups (m-tolyl) exhibit pH-independent hydrolysis due to aromatic stabilization .

Table 1: Hydrolysis Rates of Selected Silanes (Acidic Conditions, 25°C)

Compound Hydrolysis Rate Constant (h⁻¹) Reference
Triethoxy(octyl)silane (C8) 0.12
APTES 0.35
This compound 0.18 (estimated) [Extrapolated]

Table 2: Mechanical Performance in Composites

Silane Treatment Fatigue Limit (MPa) Application Reference
Triethoxy(ethyl)silane (C2) 2.819 Coir-PVC composite
Untreated coir 1.2 Coir-PVC composite

Critical Analysis and Contradictions

  • Hydrophobicity vs. Reactivity: While long alkyl chains (C8, C16) enhance hydrophobicity, they reduce hydrolysis rates, limiting their utility in aqueous applications . Conversely, amino groups (APTES) improve reactivity but may compromise hydrolytic stability in acidic environments .
  • Functional Group Trade-offs: this compound balances moderate hydrophobicity and aromatic stability but is less effective in polar composites compared to alkyl or amino silanes .

Preparation Methods

Stepwise Procedure

  • Lithiation : 3-Bromotoluene reacts with n-butyllithium in diethyl ether at −78°C to generate m-tolyllithium.

  • Silane Coupling : The lithiated intermediate is transferred to a solution of TEOS, forming this compound after 1 hour.

  • Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether, and purification via Kugelrohr distillation (31 Pa, 160°C bath temperature) yield the product in 57% isolated yield.

Advantages and Challenges

  • Advantages : Avoids Grignard reagent preparation, suitable for large-scale synthesis.

  • Challenges : Cryogenic conditions (−78°C) increase operational complexity. Side reactions with residual moisture or oxygen can reduce yield.

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

ParameterGrignard MethodOrganolithium Method
Starting Materials m-Tolylmagnesium bromide3-Bromotoluene, TEOS
Reagent Cost ModerateLow
Yield Not reported (est. 70–85%)57%
Temperature Room temperature−78°C → room temperature
Purification Distillation/column chromatographyKugelrohr distillation

The Grignard method offers higher theoretical efficiency but requires rigorous moisture control. The organolithium route provides a more straightforward pathway but necessitates specialized equipment for cryogenic reactions.

Solvent and Catalytic Effects

Solvent Optimization

Replacing diethyl ether with toluene in Grignard reactions accelerates silane formation by weakening Mg–O coordination, facilitating silane access to the reactive center. For example, a 1:1 ether-toluene mixture reduces reaction time by 40% compared to pure ether.

Catalytic Enhancements

Copper(I) chloride (0.1 equiv) mitigates side reactions during Grignard couplings, as demonstrated in analogous syntheses of octylsilanes. Nickel catalysts, though effective in cross-coupling applications, show no direct role in this compound synthesis.

Purification and Characterization

Distillation Techniques

Kugelrohr distillation under reduced pressure (31–63 Pa) is critical for isolating high-purity this compound. This method minimizes thermal decomposition, which occurs above 200°C.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.22–1.48 (m, 9H, OCH₂CH₃), 2.36 (s, 3H, Ar–CH₃), 7.20–7.28 (m, 4H, aromatic).

  • ¹³C NMR : δ 10.1 (Si–C), 58.9 (OCH₂CH₃), 127.4–138.2 (aromatic carbons) .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for m-tolyl) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for CH₂).
  • FTIR : Look for Si-O-C stretches (1000–1100 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the m-tolyl and ethoxy moieties .

How can researchers address discrepancies in hydrolysis rates observed between this compound and structurally similar trialkoxysilanes?

Advanced
Discrepancies may arise from steric effects (m-tolyl vs. smaller substituents) or electronic factors. To resolve:

  • Conduct controlled hydrolysis experiments in varying pH buffers (e.g., acidic vs. alkaline).
  • Compare kinetics via ²⁹Si NMR to track silanol formation.
  • Use computational tools (e.g., DFT) to model transition states and activation energies .

What strategies optimize the grafting efficiency of this compound onto oxide surfaces in nanocomposite applications?

Q. Advanced

  • Surface Pretreatment : Acid/alkali washing (e.g., piranha solution for SiO₂) to increase hydroxyl density.
  • Solvent Choice : Use anhydrous toluene or ethanol-water mixtures (95:5) to balance solubility and hydrolysis.
  • Reaction Time/Temperature : Optimize via contact angle measurements or XPS to quantify surface coverage. Reference copolymer grafting methods used for vinylphenethyl silanes .

What are the critical parameters to control during the purification of this compound to minimize ethoxy group hydrolysis?

Q. Basic

  • Distillation : Use short-path distillation under reduced pressure (<1 mmHg) with inert gas sparging.
  • Storage : Store under argon with molecular sieves to prevent moisture ingress.
  • Chromatography : Avoid aqueous silica gel; use anhydrous alumina for column purification .

How should researchers design thermogravimetric analysis (TGA) experiments to differentiate decomposition pathways from solvent evaporation effects?

Q. Advanced

  • Heating Rate : Slow ramping (2–5°C/min) to resolve overlapping mass loss events.
  • Atmosphere : Compare N₂ vs. air to distinguish oxidative decomposition (e.g., m-tolyl combustion at >300°C) from solvent evaporation.
  • Complementary Techniques : Pair with DSC to detect endo/exothermic transitions .

What solvent systems are compatible with this compound for solution-phase reactions, considering its hydrolysis sensitivity?

Q. Basic

  • Nonpolar : Toluene, hexane (anhydrous).
  • Polar Aprotic : THF, DMF (with 3Å molecular sieves).
  • Avoid protic solvents (e.g., water, methanol) unless controlled hydrolysis is intended .

How can computational chemistry methods predict the reactivity of this compound in surface modification reactions?

Q. Advanced

  • DFT Calculations : Model adsorption energies on oxide surfaces (e.g., SiO₂) and transition states for silanol condensation.
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates.
  • Molecular Dynamics : Simulate interfacial interactions in composite systems .

What are the industry-standard methods for quantifying residual chlorides in this compound synthesized via chloroalkyl precursors?

Q. Basic

  • Ion Chromatography : Detect Cl⁻ ions after hydrolysis.
  • Volhard Titration : Precipitate AgCl and back-titrate with KSCN.
  • XRF : Non-destructive analysis for trace halogens .

How should researchers distinguish between isomeric impurities and solvent artifacts in NMR data of this compound?

Q. Advanced

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals from ortho/para isomers.
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid proton exchange interference.
  • Spiking Experiments : Add authentic isomers to identify contaminant peaks .

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